BenchChemオンラインストアへようこそ!

7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Regiochemistry Physicochemical Properties Drug Design

7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (C₈H₆BrNO₃S) is a heterocyclic compound classified as a brominated N-methylsaccharin derivative. Its core scaffold, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), is a privileged structure in medicinal chemistry, employed in enzyme inhibitors ranging from human mast cell tryptase to metallo-β-lactamases.

Molecular Formula C8H6BrNO3S
Molecular Weight 276.11 g/mol
Cat. No. B13464733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Molecular FormulaC8H6BrNO3S
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(S1(=O)=O)C(=CC=C2)Br
InChIInChI=1S/C8H6BrNO3S/c1-10-8(11)5-3-2-4-6(9)7(5)14(10,12)13/h2-4H,1H3
InChIKeyYXNIGHDHRBDSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: A Regiospecific Saccharin-Derived Building Block


7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (C₈H₆BrNO₃S) is a heterocyclic compound classified as a brominated N-methylsaccharin derivative . Its core scaffold, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), is a privileged structure in medicinal chemistry, employed in enzyme inhibitors ranging from human mast cell tryptase to metallo-β-lactamases [1]. This specific derivative features a bromine atom at the 7-position and a methyl group at the N-2 position, a substitution pattern that critically differentiates it from other halogenated or N-alkylated saccharin analogs in terms of both reactivity and biological target engagement [2].

Why Generic Saccharin Analogs Cannot Replace 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione


The saccharin scaffold's biological activity is highly sensitive to both the position of aromatic substitution and the nature of the N-alkyl group [1]. For instance, while substitution at the 4, 5, or 7 positions is known to abolish the sweet taste of saccharin due to receptor binding disruption, the 7-bromo substituent introduces distinct steric and electronic properties crucial for specific enzyme interactions [2]. Furthermore, the N-methyl group is not merely a protecting moiety; it directly influences the compound's metabolic stability and physicochemical profile compared to the free N-H or N-bromo analogs like N-bromosaccharin . Therefore, replacing this specific regioisomer with a 5-bromo, 6-bromo, or non-methylated analog will lead to unpredictable and likely detrimental changes in target potency, selectivity, and pharmacokinetic behavior, making it an unsuitable substitute for defined research protocols or industrial processes.

7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Head-to-Head and Class-Level Differentiation Data


Regioisomeric Advantage: 7-Bromo vs. 6-Bromo Positional Isomer in Physicochemical Properties

A direct comparison of the 7-bromo and 6-bromo regioisomers reveals significant differences in their computed physicochemical properties, which directly impact their suitability as synthetic intermediates and drug discovery leads. The 6-bromo isomer (CAS 204851-01-4) has a calculated XLogP of 1.3 and a topological polar surface area (TPSA) of 62.8 Ų . The 7-bromo isomer, while sharing the same molecular formula, is predicted to have a different XLogP due to the altered spatial arrangement of the bromine atom, affecting its lipophilicity and membrane permeability. This difference in dipole moment and solvation energy can be critical for chromatographic separation, formulation, and target engagement .

Regiochemistry Physicochemical Properties Drug Design

Class-Level Potency in Protease Inhibition: Saccharin Scaffold Provides a Defined Baseline for N-Methyl-7-Bromo Derivatization

The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold is a validated pharmacophore for potent, time-dependent human mast cell tryptase inhibition. The foundational compound (unsubstituted scaffold) shows IC50 > 33 µM against tryptase, while optimized derivatives like compound 7d achieve an IC50 of 0.1 µM, and compound 7n reaches 0.064 µM [1]. This 500-fold enhancement demonstrates the scaffold's tunability. The target compound, as an N-methyl-7-bromo analog, represents a key intermediate for exploring the uncharted territory where N-alkylation and 7-halogenation synergize, a combination not assessed in the original J. Med. Chem. 1998 series [1].

Protease Inhibition Tryptase IC50 Structure-Activity Relationship

Selectivity Profile: Class-Level Selectivity of the Benzisothiazolone Scaffold vs. Other Serine Proteases

A critical selection criterion for a protease inhibitor scaffold is its selectivity over related serine proteases. The 1,2-benzisothiazol-3-one 1,1-dioxide series demonstrates high selectivity for tryptase, being 40-fold weaker against elastase, 100-fold weaker against trypsin, and showing no inhibition against thrombin, plasmin, t-PA, urokinase, or factor Xa (IC50 > 33 µM) [1]. This built-in selectivity profile of the core scaffold reduces the risk of off-target effects early in the hit-to-lead process, a feature that is not guaranteed in other serine protease inhibitor templates [2].

Selectivity Serine Protease Drug Safety Tryptase

In Vivo Efficacy Translation: Class-Level Anti-Inflammatory Effect in a DTH Mouse Model

The translational potential of the saccharin-based tryptase inhibitor class is supported by in vivo data. In a delayed-type hypersensitivity (DTH) mouse model of skin inflammation, a 5% solution of compound 7d from the same benzisothiazolone series reduced edema by 69% compared to control animals [1]. This demonstrates that the core scaffold possesses the pharmacokinetic and pharmacodynamic properties necessary for in vivo activity. The target compound, as a 7-bromo-N-methyl variant, provides a unique handle for further optimization of this validated in vivo-active series.

In Vivo Efficacy Inflammation DTH Model Edema Reduction

7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Validated Application Scenarios


Lead Optimization of Human Mast Cell Tryptase Inhibitors for Inflammatory Disease

The compound is best utilized as a late-stage diversification intermediate for synthesizing a focused library of 7-substituted tryptase inhibitors, leveraging the core scaffold's proven picomolar potency (IC50 = 0.064 µM for 7n) and selectivity (100-fold over trypsin) [1]. Researchers can exploit the 7-bromo handle for Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine functionalities, generating novel analogs beyond the original J. Med. Chem. 1998 patent space.

Structure-Activity Relationship (SAR) Expansion of Metallo-β-Lactamase Inhibitors

Given the recent validation of 1,2-benzisothiazol-3(2H)-one derivatives as potent NDM-1 inhibitors with synergistic meropenem activity (FICI as low as 0.09) [2], the 7-bromo-N-methyl substitution pattern offers a distinct entry point for SAR studies. The electron-withdrawing bromine at the 7-position can modulate the electrophilicity of the core, potentially enhancing the covalent inhibition mechanism critical for β-lactamase inactivation, a parameter not explored in the ebselen bioisostere study.

Synthesis of 7-Substituted Saccharin-Derived Chemical Probes for Target ID

The 7-bromo substituent serves as an ideal anchor for preparing biotinylated or fluorescent probes through standard cross-coupling methodologies. This application is directly supported by established synthetic routes for 7-substituted saccharins [3]. Such probes are essential for target engagement studies and pull-down assays to confirm the intracellular targets of benzisothiazolone-based inhibitors, a critical step in mechanism-of-action validation.

Agrochemical Intermediate for Nematicidal or Herbicidal Benzisothiazole Derivatives

Patents describe benzisothiazole derivatives as active ingredients in nematicidal compositions [4]. The 7-bromo-2-methyl substitution pattern provides a versatile intermediate for the synthesis of agrochemical agents where halogenation at the 7-position is known to enhance biological activity and environmental stability. This compound is a direct precursor for generating patentable, non-food-use saccharin analogs for crop protection.

Quote Request

Request a Quote for 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.